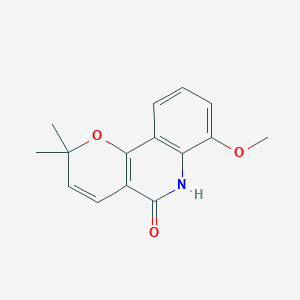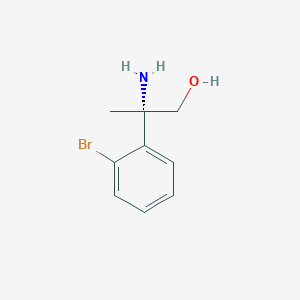![molecular formula C10H16N2O3 B12443314 [(2,4,6-Trimethoxyphenyl)methyl]hydrazine CAS No. 887595-30-4](/img/structure/B12443314.png)
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine is an organic compound with the molecular formula C10H16N2O3 It is a derivative of hydrazine, where the hydrazine moiety is bonded to a benzyl group substituted with three methoxy groups at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Trimethoxyphenyl)methyl]hydrazine typically involves the reaction of 2,4,6-trimethoxybenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
[ \text{C}_9\text{H}_11\text{ClO}_3 + \text{N}_2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}{16}\text{N}_2\text{O}_3 + \text{HCl} + \text{H}_2\text{O} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the process would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hydrazine, which is a highly reactive and toxic compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2,4,6-Trimethoxyphenyl)methyl]hydrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazine moiety. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2,3,4-Trimethoxyphenyl)methyl]hydrazine
- [(2,4,5-Trimethoxyphenyl)methyl]hydrazine
- [(3,4,5-Trimethoxyphenyl)methyl]hydrazine
Uniqueness
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The 2, 4, and 6 positions create a symmetrical substitution pattern that may enhance its stability and interaction with molecular targets compared to other isomers.
Propriétés
Numéro CAS |
887595-30-4 |
|---|---|
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
(2,4,6-trimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C10H16N2O3/c1-13-7-4-9(14-2)8(6-12-11)10(5-7)15-3/h4-5,12H,6,11H2,1-3H3 |
Clé InChI |
LSTYBIPOHXDWNU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)CNN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B12443264.png)

![2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B12443288.png)

![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)

![1-[Carboxy(methyl)amino]pyrrolidine-2,5-dione](/img/structure/B12443317.png)
![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12443338.png)

